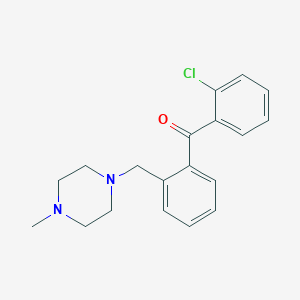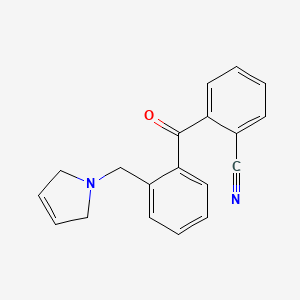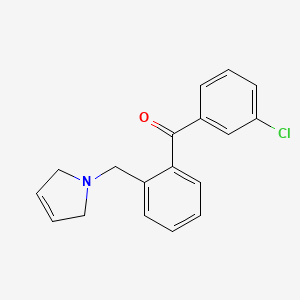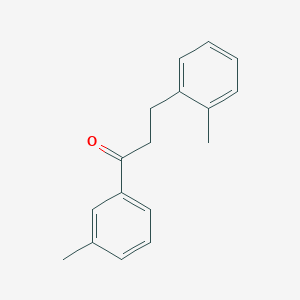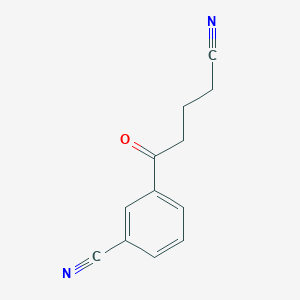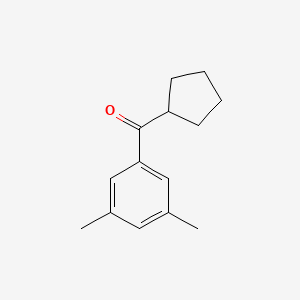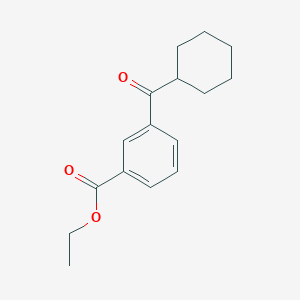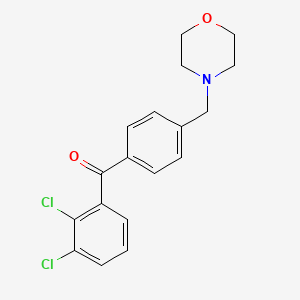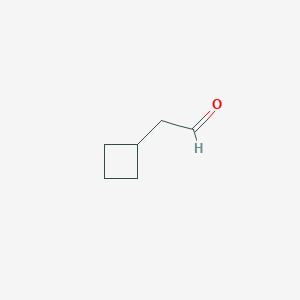
Cyclobutylacetaldehyde
Overview
Description
Cyclobutylacetaldehyde is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . The compound is in liquid form .
Physical And Chemical Properties Analysis
Cyclobutylacetaldehyde is a liquid . It has a molecular weight of 98.14 . The compound should be stored at a temperature of -10 degrees .
Scientific Research Applications
1. Organic Synthesis and Cyclization
Cyclobutylacetaldehyde has been studied for its role in organic synthesis. It can be involved in the cyclization of benzylaminoacetaldehyde dialkyl acetals, contributing to the preparation of various isoquinoline derivatives. This process also provides insights into the mechanism of cyclization of these acetals (Brown, Dyke, & Sainsbury, 1969).
2. Organocatalytic Activation and Stereoselective Formation
Cyclobutylacetaldehyde is key in organocatalytic activation of cyclopropanes, leading to highly stereoselective formation of cyclobutanes. This process is noted for its ability to functionalize at inert sites of donor-acceptor cyclopropane, contributing to the synthesis of biologically relevant compounds (Halskov et al., 2015).
3. Catalysis and Polymerization
Cyclobutylacetaldehyde has applications in polymer chemistry, particularly in the polymerization of specific monomers like cyclobis(hexamethylene carbonate), where it contributes to the development of polymers with desirable properties (Kricheldorf & Mahler, 1996).
4. Aldehyde Adduct Formation and Assessment
The compound's role in the formation of aldehyde adducts, particularly in relation to proteins, is significant. Studies have focused on how acetaldehydes, like cyclobutylacetaldehyde, bind covalently to proteins, impacting fields like biochemistry and pharmacology (Donohue, Tuma, & Sorrell, 1983).
5. Development of Catalytic Methods
Cyclobutylacetaldehyde is used in developing new strategies in organic catalysis. For example, it assists in enantioselective organocatalytic reactions, which are crucial for producing various biologically significant compounds (Paras & MacMillan, 2001).
Safety and Hazards
Cyclobutylacetaldehyde is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
properties
IUPAC Name |
2-cyclobutylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLVTGTSKWGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625335 | |
| Record name | Cyclobutylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6540-31-4 | |
| Record name | Cyclobutylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



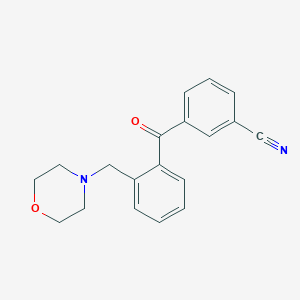
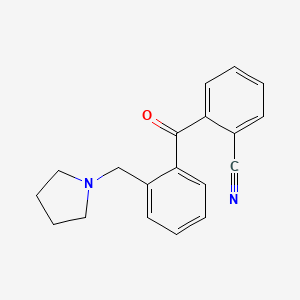
![4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613646.png)

